BenchChemオンラインストアへようこそ!

N-acetyl Leukotriene E4

Vascular pharmacology Cysteinyl leukotriene receptor In vivo hemodynamics

N-Acetyl Leukotriene E4 (N-Acetyl-LTE4, N-AcLTE4; CAS 80115-95-3) is a mercapturate metabolite of the cysteinyl leukotriene pathway, formed by N-acetylation of Leukotriene E4 (LTE4) via acetyl-CoA-dependent transferases. As a member of the eicosanoid lipid mediator family, it retains a conjugated triene chromophore and shares the 5(S)-hydroxy-6(R)-cysteinyl backbone with its parent compound, but differs critically in the N-terminal acetyl modification that alters receptor pharmacology, transport kinetics, and species-dependent metabolic prominence.

Molecular Formula C25H39NO6S
Molecular Weight 481.6 g/mol
CAS No. 80115-95-3
Cat. No. B162725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetyl Leukotriene E4
CAS80115-95-3
Synonyms5-hydroxy-6-S-(2-acetamido-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid
N-acetyl-LTE(4)
N-acetylleukotriene E4
NA-LTE4
Molecular FormulaC25H39NO6S
Molecular Weight481.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C
InChIInChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(28)16-15-18-24(29)30)33-19-21(25(31)32)26-20(2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3,(H,26,27)(H,29,30)(H,31,32)/b8-7+,11-10+,13-12+,17-14+/t21?,22-,23+/m0/s1
InChIKeyBGGYAYMMFYBWEX-YSUFHIAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl Leukotriene E4 (CAS 80115-95-3): A Differentiated Cysteinyl Leukotriene Metabolite Standard for Analytical and Pharmacological Research


N-Acetyl Leukotriene E4 (N-Acetyl-LTE4, N-AcLTE4; CAS 80115-95-3) is a mercapturate metabolite of the cysteinyl leukotriene pathway, formed by N-acetylation of Leukotriene E4 (LTE4) via acetyl-CoA-dependent transferases. As a member of the eicosanoid lipid mediator family, it retains a conjugated triene chromophore and shares the 5(S)-hydroxy-6(R)-cysteinyl backbone with its parent compound, but differs critically in the N-terminal acetyl modification that alters receptor pharmacology, transport kinetics, and species-dependent metabolic prominence [1]. This compound serves as the major biliary cysteinyl leukotriene metabolite in rats, while representing a minor urinary metabolite in humans, making it an essential reference standard for mass spectrometry-based quantification in experimental models of inflammation, endotoxemia, and hepatobiliary elimination [2].

Why LTE4 or LTC4 Cannot Substitute for N-Acetyl Leukotriene E4 in Quantitative Bioanalysis and Pharmacological Studies


Substituting N-Acetyl-LTE4 with its parent compound LTE4 or the upstream leukotriene LTC4 introduces critical errors in experimental design because these analogs exhibit quantifiably distinct pharmacological potency profiles, hepatobiliary transport kinetics, and species-specific metabolic abundance. N-Acetyl-LTE4 is approximately 100-fold less active than LTC4 in vasoconstriction assays [1], 2–5-fold less potent than LTE4/LTD4 in mesenteric vasoconstriction [2], yet is equiactive with LTE4 in guinea pig lung parenchyma contraction [3]—demonstrating tissue-dependent pharmacological divergence. In canalicular membrane transport, N-Acetyl-LTE4 exhibits a Km of 5.2 μM versus 0.25 μM for LTC4, indicating markedly different affinity for the hepatobiliary ATP-dependent transporter [4]. Furthermore, in the rat, N-Acetyl-LTE4 constitutes >95% of biliary cysteinyl leukotrienes following endotoxin challenge, while LTE4 is a minor species [5]. These quantitative differences render generic substitution scientifically invalid for studies requiring accurate metabolite identification, pharmacokinetic modeling, or receptor pharmacology.

Quantitative Differentiation Evidence for N-Acetyl Leukotriene E4: Head-to-Head Comparator Data for Procurement Decisions


Vasoconstriction Potency in Rat Mesenteric Vessels: N-Acetyl-LTE4 vs. LTD4/LTE4 Shows 2–5-Fold Reduced Potency but Retained Biological Activity

In conscious freely moving rats, N-Acetyl-LTE4 administered as intravenous bolus produced dose-dependent mesenteric vasoconstriction. N-Acetyl-LTE4 was 2–5-fold less potent than Leukotriene D4/E4 (LTD4/LTE4) in inducing mesenteric vasoconstriction, but remained 10-fold more potent than the thromboxane analog U-46619 and 1000-fold more potent than prostaglandin F2α, demonstrating that N-acetylation attenuates but does not abolish cysteinyl leukotriene receptor-mediated vascular activity [1].

Vascular pharmacology Cysteinyl leukotriene receptor In vivo hemodynamics

Cardiovascular Activity in Anesthetized Pig: N-Acetyl-LTE4 Is ~100-Fold Less Active Than LTC4 and Resistant to LTD4 Antagonist Blockade

In the anesthetized pig, intravenous bolus doses of synthetic N-Acetyl-LTE4 produced minimal respiratory and cardiovascular actions. N-Acetyl-LTE4 was approximately 100-fold less active than LTC4. Critically, the residual actions of N-Acetyl-LTE4 were not blocked by pretreatment with indomethacin (5 mg/kg i.v.) or the selective LTD4 antagonist L-649,923 (5 mg/kg + 2 mg/kg/hr i.v.), indicating that N-Acetyl-LTE4-induced effects are mediated through a pharmacologically distinct mechanism from LTC4/LTD4 [1]. This contrasts with LTC4, whose actions are effectively antagonized by LTD4 receptor blockers.

Cardiovascular pharmacology Receptor antagonism In vivo hemodynamics

Airway Contractility in Guinea Pig and Human Tissue: N-Acetyl-LTE4 Is Equiactive with LTE4 but Produces More Sustained Contractions Than LTD4

In superfused strips of guinea pig lung parenchyma (GPP), N-Acetyl-LTE4 (0.01–3 nmol) was equiactive with LTE4 (0.01–1 nmol) and approximately one order of magnitude less active than LTD4 (1–300 pmol). Contractions elicited by N-Acetyl-LTE4 and LTE4 were very similar in magnitude and were approximately twice as sustained as those induced by LTD4. In human bronchus (HBr), actions of N-Acetyl-LTE4 were similar to LTE4, both being 2–3 orders of magnitude less active than LTD4 [1]. The sustained contraction profile of N-Acetyl-LTE4 represents a qualitative differentiation from LTD4 that is not captured by potency comparisons alone.

Airway smooth muscle pharmacology Cysteinyl leukotriene receptor Ex vivo tissue bath

ATP-Dependent Canalicular Transport Kinetics: N-Acetyl-LTE4 Exhibits a 20.8-Fold Higher Km Than LTC4, Indicating Distinct Hepatobiliary Transporter Affinity

Using inside-out canalicular membrane vesicles from rat liver, the ATP-dependent transport of cysteinyl leukotrienes was quantified. N-Acetyl-LTE4 was transported with an initial rate of 0.35 relative to LTC4 (1.0), compared with LTD4 (0.46), LTE4 (0.11), and ω-carboxy-N-acetyl-LTE4 (0.22). The apparent Km of the transport system for N-Acetyl-LTE4 was 5.2 μM, which is 20.8-fold higher than for LTC4 (0.25 μM) and 3.5-fold higher than for LTD4 (1.5 μM) [1]. This demonstrates that N-acetylation substantially reduces affinity for the canalicular ATP-dependent glutathione S-conjugate transporter, with N-Acetyl-LTE4 showing intermediate transport efficiency between LTD4 and LTE4.

Hepatobiliary transport Membrane vesicle assay Pharmacokinetics

Biliary Metabolite Dominance in the Rat: N-Acetyl-LTE4 Represents >95% of Endogenous Cysteinyl Leukotrienes in Bile Following Endotoxin Challenge

Following endotoxin injection in rats, endogenous cysteinyl leukotrienes were quantified in bile by radioimmunoassay after HPLC separation. N-Acetyl-LTE4 was identified as the predominant metabolite, reaching a concentration of 80 nmol/L in bile collected 30–60 minutes post-endotoxin. Under these conditions, all other cysteinyl leukotrienes combined (including LTC4, LTD4, and LTE4) accounted for less than 5% of the N-Acetyl-LTE4 concentration [1]. Identity of endogenous N-Acetyl-LTE4 was confirmed by co-chromatography with synthetic standard in four different HPLC solvent systems and by enzymatic deacetylation with penicillin amidase followed by chemical re-acetylation.

Endotoxin shock model Biliary elimination Radioimmunoassay

Human Urinary Excretion: N-Acetyl-LTE4 Is an 8-Fold Less Abundant Metabolite Than LTE4, Defining Species-Specific Analytical Requirements

In healthy human subjects, endogenous urinary concentrations of LTE4 and N-Acetyl-LTE4 were quantified by combined reversed-phase HPLC and radioimmunoassay. LTE4 was detected at 220 ± 40 pM (corresponding to 12 ± 1 nmol/mol creatinine), while N-Acetyl-LTE4 was detected at 24 ± 3 pM (corresponding to 1.5 ± 0.2 nmol/mol creatinine) [1]. This represents an approximately 8-fold lower urinary abundance of N-Acetyl-LTE4 compared to its parent LTE4 in humans. In contrast, N-Acetyl-LTE4 is the dominant biliary metabolite in rats, highlighting a critical species-dependent metabolic divergence that precludes cross-species extrapolation without compound-specific standards.

Human biomarker Urinary metabolite quantification Species differences

Optimal Procurement-Critical Application Scenarios for N-Acetyl Leukotriene E4 Based on Verified Quantitative Evidence


Endotoxin Shock and Inflammation Models Requiring Species-Appropriate Biliary Index Metabolite Quantification

In rat models of endotoxin-induced systemic inflammation, N-Acetyl-LTE4 is the analytically essential standard for quantifying endogenous cysteinyl leukotriene production in bile, where it constitutes >95% of total CysLTs, reaching 80 nmol/L post-endotoxin challenge [1]. Using an LTE4 or LTC4 standard instead would underestimate total leukotriene generation by at least 20-fold, as demonstrated by Hagmann et al. (1986). Procurement of high-purity synthetic N-Acetyl-LTE4 (≥98% by HPLC) is mandatory for constructing accurate calibration curves in LC-MS/MS or radioimmunoassay-based bile analysis in rodent inflammation research.

Pharmacological Studies of LTD4 Antagonist-Resistant Cysteinyl Leukotriene Signaling in Vascular and Airway Tissues

N-Acetyl-LTE4 is the compound of choice for investigating cysteinyl leukotriene receptor-mediated responses that are resistant to classical LTD4 antagonists such as L-649,923, as demonstrated in the anesthetized pig model where N-Acetyl-LTE4-induced cardiovascular effects were not blocked by this antagonist [1]. This property, combined with its 100-fold reduced potency relative to LTC4 and its ability to produce sustained airway contractions ~2× longer than LTD4 , makes N-Acetyl-LTE4 uniquely suited for dissecting non-canonical CysLT receptor pharmacology that cannot be studied with LTC4 or LTD4.

Hepatobiliary Transporter Kinetic Studies Using Membrane Vesicle Assays

The ATP-dependent canalicular transport assay using inside-out rat liver membrane vesicles requires N-Acetyl-LTE4 as a substrate to probe the intermediate affinity range of the glutathione S-conjugate transporter (Km = 5.2 μM), which sits between the high-affinity substrate LTC4 (Km = 0.25 μM) and the low-transport-rate substrate LTE4 (relative rate 0.11 vs. 0.35 for N-Acetyl-LTE4) [1]. Procuring N-Acetyl-LTE4 enables complete substrate profiling of the canalicular transporter across the full affinity spectrum, which is essential for structure-activity relationship studies of hepatobiliary cysteinyl leukotriene elimination.

Human Urinary Biomarker Method Development and Cross-Species Metabolic Profiling

For clinical mass spectrometry method development targeting urinary cysteinyl leukotriene metabolites, N-Acetyl-LTE4 must be procured as a separate calibration standard alongside LTE4 because its endogenous concentration in healthy human urine is approximately 8-fold lower (1.5 vs. 12 nmol/mol creatinine) [1]. Furthermore, the marked species difference—N-Acetyl-LTE4 being the dominant biliary metabolite in rats but a minor urinary metabolite in humans—necessitates compound-specific standards for accurate cross-species translational studies of leukotriene-mediated pathologies.

Quote Request

Request a Quote for N-acetyl Leukotriene E4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.